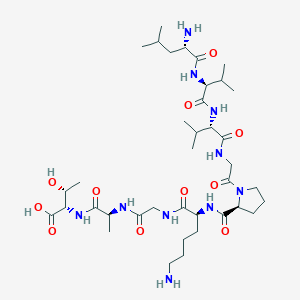

H-Leu-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-OH

Description

Properties

CAS No. |

646061-84-9 |

|---|---|

Molecular Formula |

C38H68N10O11 |

Molecular Weight |

841.0 g/mol |

IUPAC Name |

(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C38H68N10O11/c1-19(2)16-24(40)33(53)45-30(21(5)6)37(57)46-29(20(3)4)36(56)42-18-28(51)48-15-11-13-26(48)35(55)44-25(12-9-10-14-39)34(54)41-17-27(50)43-22(7)32(52)47-31(23(8)49)38(58)59/h19-26,29-31,49H,9-18,39-40H2,1-8H3,(H,41,54)(H,42,56)(H,43,50)(H,44,55)(H,45,53)(H,46,57)(H,47,52)(H,58,59)/t22-,23+,24-,25-,26-,29-,30-,31-/m0/s1 |

InChI Key |

DXNORWCYROVOGM-VSSMIABMSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C)C(=O)NC(C(C)O)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Leu-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes:

Coupling: Each amino acid is activated and coupled to the growing chain.

Deprotection: Temporary protecting groups are removed to allow the next amino acid to couple.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

H-Leu-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-OH: can undergo various chemical reactions, including:

Oxidation: This reaction can modify specific amino acids like methionine or cysteine.

Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to alter the peptide’s properties.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide or performic acid.

Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution reactions: Typically involve specific enzymes or chemical reagents to replace amino acids.

Major Products

The major products of these reactions depend on the specific modifications made. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups .

Scientific Research Applications

Antioxidant Properties

Research indicates that peptides similar to H-Leu-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-OH possess significant antioxidant properties. These peptides can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases.

Case Study:

A study demonstrated that peptides derived from food proteins exhibited antioxidant activities comparable to established antioxidants like vitamin C. The specific sequence of amino acids in this compound may enhance its ability to protect against oxidative stress in vitro and in vivo .

Antiplatelet Activity

Peptides containing similar sequences have been investigated for their antiplatelet effects, which are valuable in preventing thrombotic diseases.

Research Findings:

A study involving collagen hydrolysates showed that specific peptides could inhibit platelet aggregation without causing bleeding risks. The structure-activity relationship indicated that certain amino acids within the sequence contribute significantly to this activity .

Cardiovascular Health

The potential of this compound in cardiovascular health is notable due to its antiplatelet properties.

Clinical Insights:

Research has suggested that peptides with similar structures can be developed into functional foods aimed at reducing the risk of cardiovascular diseases by modulating platelet function without adverse effects .

Anti-inflammatory Effects

Peptides like this compound have also shown promise in reducing inflammation.

Evidence:

Studies have indicated that certain peptide sequences can inhibit pro-inflammatory cytokines, thereby providing a therapeutic avenue for managing inflammatory conditions such as arthritis and other chronic diseases .

Food Industry

Due to its bioactive properties, this compound can be utilized as a functional ingredient in food products.

Market Trends:

The incorporation of bioactive peptides into health foods is on the rise, with consumers increasingly seeking products that offer health benefits beyond basic nutrition . Peptides like this compound can enhance the nutritional profile of functional foods.

Cosmetic Industry

The antioxidant and anti-inflammatory properties of this peptide make it suitable for cosmetic formulations aimed at skin health.

Application Insights:

Peptides are increasingly used in skincare products for their ability to improve skin elasticity and reduce signs of aging by combating oxidative stress .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of H-Leu-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-OH involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, including signal transduction and metabolic processes. The exact pathways and targets depend on the peptide’s sequence and structure .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Peptide Comparisons

Key Observations:

Cyclic vs. Linear Structures: The cyclic peptide cIBR () exhibits β-turns critical for binding to the LFA-1 receptor, whereas the linear target peptide may lack this conformational stability. Cyclization often enhances proteolytic resistance and target affinity .

Hydrophobic and Charged Residues :

- The Leu-Val-Val motif in the target is structurally similar to the Val-Leu-Val segment in cIBR, which is implicated in receptor binding .

- The presence of Lys in the target distinguishes it from peptides like H-Val-Pro-Leu-OH (), which lack charged residues. Lysine may facilitate interactions with negatively charged cell surfaces or nucleic acids.

Glycine and Proline Roles :

- Glycine residues in the target (positions 4, 7) likely enhance flexibility, contrasting with the rigid Pro-Leu-Val motif in ’s compound.

- Proline in position 5 may induce a turn, as seen in cIBR’s Pro-Arg-Gly-Gly β-turn .

Hypothesized Bioactivity of the Target Peptide

- Anticancer Potential: ’s cyclic peptide with Leu-Val-Val showed inhibitory effects on lung cancer cells (A-549) at 30–50 µg/mL. The target’s Leu-Val-Val motif may share similar activity, though linearity could reduce potency .

- Cell Adhesion Modulation : The cIBR peptide’s Val-Leu-Val-Thr motif inhibits T-cell adhesion. The target’s analogous sequence (Val-Val-Gly-Pro-Lys) might interact with integrins or other adhesion molecules, but without cyclization, efficacy may differ .

Biological Activity

H-Leu-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-OH is a synthetic peptide composed of a specific sequence of amino acids. This peptide has garnered attention due to its potential biological activities, including antimicrobial, antioxidant, and immunomodulatory effects. This article delves into the biological activity of this compound, supported by various studies and data.

Chemical Composition and Structure

The peptide this compound consists of the following amino acids:

- Leucine (Leu)

- Valine (Val)

- Glycine (Gly)

- Proline (Pro)

- Lysine (Lys)

- Alanine (Ala)

- Threonine (Thr)

The molecular weight of this peptide is approximately 800 Da, and it features a unique sequence that influences its structural properties and biological functions.

Antimicrobial Properties

Research has indicated that peptides similar to this compound exhibit significant antimicrobial activity. For instance, peptides with hydrophobic amino acids at the N-terminus can enhance their ability to disrupt bacterial membranes, leading to cell lysis and death. The presence of Proline and Lysine in the structure may also contribute to increased stability against proteolytic enzymes, thereby enhancing their bioactivity in physiological conditions .

Antioxidant Activity

The antioxidant properties of this peptide have been explored in various studies. Peptides derived from marine sources have shown potent antioxidant effects, which are crucial for neutralizing free radicals and reducing oxidative stress. The specific sequence of this compound may play a role in its ability to scavenge reactive oxygen species (ROS), thus providing protective benefits against cellular damage .

Immunomodulatory Effects

Immunomodulation is another significant area where this peptide shows promise. Peptides that contain basic amino acids like Lysine have been associated with enhanced immune responses. They can modulate cytokine production and activate immune cells, which is beneficial in therapeutic applications for autoimmune diseases or infections .

Case Studies and Research Findings

Several studies have focused on the biological activities of synthetic peptides similar to this compound. Below are some notable findings:

The mechanisms underlying the biological activities of this compound involve several pathways:

- Membrane Disruption : The hydrophobic regions of the peptide can insert into bacterial membranes, leading to leakage of cellular contents.

- Free Radical Scavenging : The presence of specific amino acids allows the peptide to interact with ROS, mitigating oxidative stress.

- Cytokine Modulation : Basic amino acids can influence the signaling pathways involved in immune responses, enhancing or suppressing cytokine production as needed.

Q & A

Q. How can researchers confirm the secondary structure of this peptide?

- Answer : Circular dichroism (CD) spectroscopy in aqueous or membrane-mimetic environments (e.g., SDS micelles) is ideal. Analyze spectra for α-helical or β-sheet signatures. Compare results with computational predictions (e.g., PEP-FOLD or I-TASSER) to resolve discrepancies. NMR spectroscopy (e.g., 2D NOESY) provides atomic-level details but requires isotopic labeling and advanced instrumentation .

【高清修正版】生物化学原理 南京大学 杨荣武主讲(含配套课件)考研课程分享70:43:10

Q. What are common sources of variability in peptide synthesis outcomes?

- Answer : Variability arises from incomplete coupling reactions, racemization during Fmoc deprotection, or aggregation during purification. Mitigate these by optimizing reaction times, using fresh coupling reagents (e.g., HBTU/HOBt), and incorporating chaotropic agents (e.g., 6 M guanidine HCl) in cleavage cocktails. Monitor stepwise efficiency via Kaiser tests or LC-MS .

Advanced Research Questions

Q. How can contradictory data on the peptide’s bioactivity be resolved?

- Answer : Conduct replicated analysis (e.g., independent synthesis batches and assays) to rule out batch-specific artifacts. Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) to validate bioactivity. Statistical tools like Bland-Altman plots or meta-analysis can quantify variability and identify systematic errors .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Q. What experimental designs are suitable for studying its membrane interactions?

- Answer : Employ surface plasmon resonance (SPR) or fluorescence anisotropy to quantify lipid bilayer binding. For dynamic studies, use stopped-flow kinetics with labeled vesicles (e.g., NBD-PE). Molecular dynamics (MD) simulations (e.g., CHARMM36 force field) can model peptide-lipid interactions at atomic resolution. Cross-validate findings with cryo-EM if oligomerization is suspected .

Q. How can researchers optimize scalable production while maintaining fidelity?

- Answer : Transition from SPPS to hybrid SPPS-native chemical ligation (NCL) for longer peptides. Implement process analytical technology (PAT) for real-time monitoring of critical parameters (e.g., pH, temperature). Membrane-based purification (e.g., tangential flow filtration) reduces solvent use and improves yield .

Q. What strategies address low solubility in aqueous buffers?

- Answer : Introduce solubilizing tags (e.g., poly-lysine) during synthesis or use co-solvents (e.g., DMSO, PEG-400). Alternatively, design truncated analogs to identify aggregation-prone regions. Dynamic light scattering (DLS) can monitor solubility changes under varying conditions (pH, ionic strength) .

Data Validation and Reproducibility

Q. How should researchers validate peptide stability under experimental conditions?

- Answer : Perform accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and analyze degradation via LC-MS. For enzymatic stability, use protease-rich media (e.g., human serum) and track half-life. Include positive controls (e.g., known stable peptides) to calibrate assays .

Q. What interdisciplinary approaches enhance functional studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.